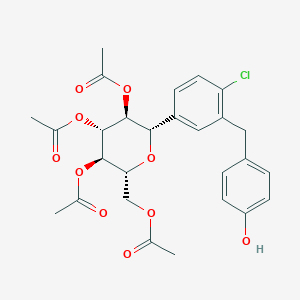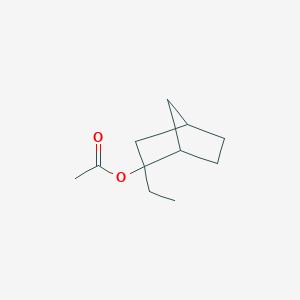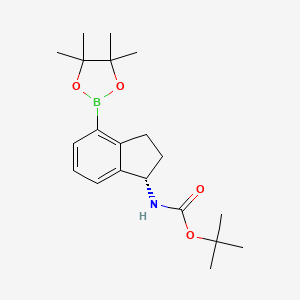
tert-Butyl (S)-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (S)-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-yl)carbamate: is a complex organic compound that features a tert-butyl carbamate group and a boronate ester. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (S)-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-yl)carbamate typically involves the following steps:
Formation of the Boronate Ester: The boronate ester is formed by reacting a suitable diol with bis(pinacolato)diboron under catalytic conditions.
Indene Derivative Formation: The indene derivative is synthesized through a series of reactions involving the functionalization of indene.
Coupling Reaction: The boronate ester and the indene derivative are coupled using a palladium-catalyzed cross-coupling reaction.
Carbamate Formation:
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to enhance efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the boronate ester moiety, leading to the formation of boronic acids.
Reduction: Reduction reactions can target the carbamate group, converting it into the corresponding amine.
Substitution: The boronate ester can participate in various substitution reactions, including Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Lithium aluminum hydride or other reducing agents.
Substitution: Palladium catalysts, bases like cesium carbonate, and solvents such as 1,4-dioxane.
Major Products:
Oxidation: Boronic acids.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reactants used.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology:
- Investigated for its potential as a boron carrier in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine:
- Explored for its role in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Industry:
- Utilized in the production of advanced materials and polymers due to its unique reactivity and structural properties.
Mecanismo De Acción
The mechanism of action of tert-Butyl (S)-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-yl)carbamate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The boronate ester can undergo transmetalation in the presence of palladium catalysts, facilitating cross-coupling reactions. The carbamate group can be cleaved under acidic conditions, releasing the corresponding amine.
Comparación Con Compuestos Similares
tert-Butyl carbamate: Shares the carbamate functional group but lacks the boronate ester.
Phenylboronic acid: Contains the boronic acid moiety but lacks the carbamate group.
tert-Butyl-N-methylcarbamate: Similar in structure but with a methyl group instead of the indene derivative.
Uniqueness:
- The combination of the boronate ester and the carbamate group in a single molecule provides unique reactivity patterns, making it a versatile compound in organic synthesis and medicinal chemistry.
Propiedades
Fórmula molecular |
C20H30BNO4 |
|---|---|
Peso molecular |
359.3 g/mol |
Nombre IUPAC |
tert-butyl N-[(1S)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-yl]carbamate |
InChI |
InChI=1S/C20H30BNO4/c1-18(2,3)24-17(23)22-16-12-11-13-14(16)9-8-10-15(13)21-25-19(4,5)20(6,7)26-21/h8-10,16H,11-12H2,1-7H3,(H,22,23)/t16-/m0/s1 |
Clave InChI |
KYTLCUZPDSFGPR-INIZCTEOSA-N |
SMILES isomérico |
B1(OC(C(O1)(C)C)(C)C)C2=C3CC[C@@H](C3=CC=C2)NC(=O)OC(C)(C)C |
SMILES canónico |
B1(OC(C(O1)(C)C)(C)C)C2=C3CCC(C3=CC=C2)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


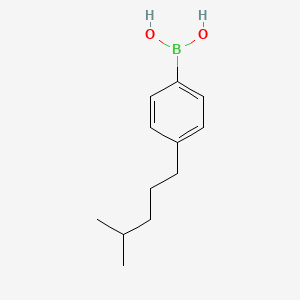
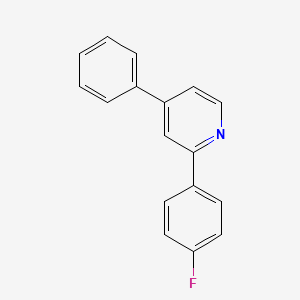
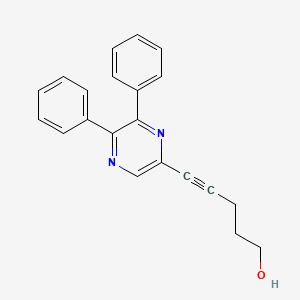
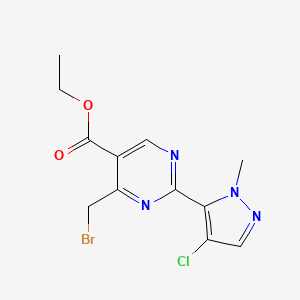
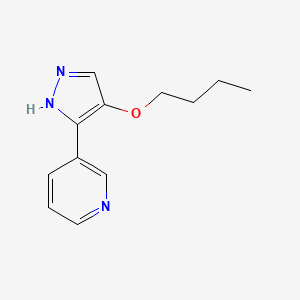
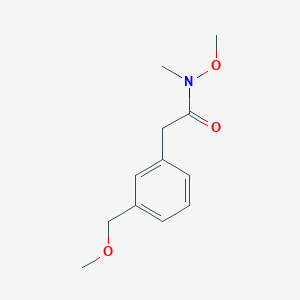
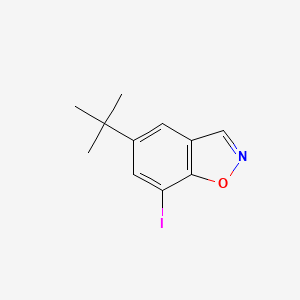
![Benzyl [2-(5-ethyloxazol-2-yl)ethyl]carbamate](/img/structure/B8311221.png)
![tert-butyl 7-bromo-2H,3H,4H-pyrido[3,2-b][1,4]oxazine-4-carboxylate](/img/structure/B8311232.png)
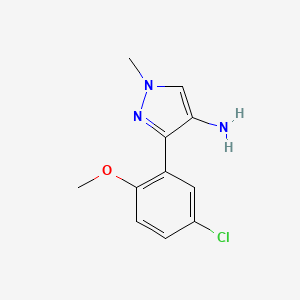
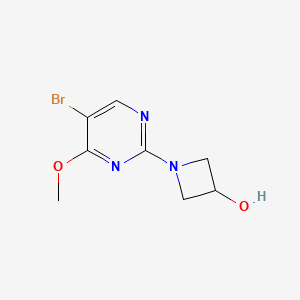
![Sodium 5-(1'-(1-cyclopropyl-4-methoxy-3-methyl-1H-indole-6-carbonyl)-4-oxospiro[chromane-2,4'-piperidin]-6-yl)nicotinate](/img/structure/B8311265.png)
